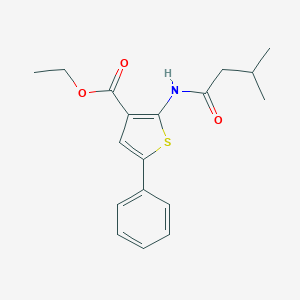
Ethyl 2-(3-methylbutanoylamino)-5-phenylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3-methylbutanoylamino)-5-phenylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse chemical properties and applications in various fields, including pharmaceuticals and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-methylbutanoylamino)-5-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the acylation of a thiophene ring with an appropriate acyl chloride, followed by esterification and amination reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(3-methylbutanoylamino)-5-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Applications De Recherche Scientifique
Ethyl 2-(3-methylbutanoylamino)-5-phenylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Mécanisme D'action
The mechanism of action of Ethyl 2-(3-methylbutanoylamino)-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or functional effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-[(2-hydroxy-3-methylbutanoyl)amino]-3-methylbutanoate
- Methyl 2-amino-3,3,3-trifluoro-2-(6-fluoro-1H-indol-3-yl)propanoate
Uniqueness
Ethyl 2-(3-methylbutanoylamino)-5-phenylthiophene-3-carboxylate is unique due to its specific structural features, such as the thiophene ring and the ethyl ester group. These features confer distinct chemical properties and biological activities, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
380645-74-9 |
|---|---|
Formule moléculaire |
C18H21NO3S |
Poids moléculaire |
331.4g/mol |
Nom IUPAC |
ethyl 2-(3-methylbutanoylamino)-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H21NO3S/c1-4-22-18(21)14-11-15(13-8-6-5-7-9-13)23-17(14)19-16(20)10-12(2)3/h5-9,11-12H,4,10H2,1-3H3,(H,19,20) |
Clé InChI |
HFPUIKASVASTSH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CC(C)C |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(2-methylbenzoyl)amino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B376417.png)
![Ethyl 5-ethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B376420.png)
![Ethyl 2-[(2-methylbenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B376421.png)
![ethyl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-(2-methylpropyl)-1H-benzo[g]indole-3-carboxylate](/img/structure/B376425.png)
![4-[(3-chloroanilino)methylene]-2-(2-furyl)-1,3-oxazol-5(4H)-one](/img/structure/B376426.png)
![N-{1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-yl}thiophene-2-carboxamide](/img/structure/B376427.png)
![Ethyl 3-[(2-bromobenzoyl)oxy]-1-benzothiophene-2-carboxylate](/img/structure/B376428.png)


![Ethyl 3-[(4-methoxybenzoyl)oxy]-1-benzothiophene-2-carboxylate](/img/structure/B376431.png)


![Ethyl 4-(3,4-dimethoxyphenyl)-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B376434.png)

